molecular formula C16H19N3O2S2 B2998431 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide CAS No. 618393-32-1

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide

Cat. No.: B2998431
CAS No.: 618393-32-1
M. Wt: 349.47
InChI Key: FBSGXKYJRISGGK-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide. It is offered for research and development purposes and is strictly for professional, non-medical use. This complex molecule features a multi-cyclic structure comprising a cyclopentane ring fused to a thieno[2,3-d]pyrimidin-4-one core, which is further substituted with an allyl group and a thioether-linked N,N-dimethylacetamide side chain . Compounds based on the thieno[2,3-d]pyrimidin-4-one scaffold are of significant interest in medicinal chemistry and chemical biology. Structurally related analogs have been investigated as potent inhibitors of enzymes like Notum pectinacetylesterase, a potential target for conditions involving bone loss . The presence of the thioether-acetamide moiety is a common feature in many bioactive molecules and can be critical for interaction with biological targets . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-4-8-19-15(21)13-10-6-5-7-11(10)23-14(13)17-16(19)22-9-12(20)18(2)3/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSGXKYJRISGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324759
Record name N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618393-32-1
Record name N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Due to its unique structural features, this compound has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O2SC_{17}H_{20}N_2O_2S with a molecular weight of approximately 320.42 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core with an allyl substituent and a thioether linkage. These characteristics contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Preliminary studies suggest that compounds with similar thieno[2,3-d]pyrimidine structures exhibit various biological activities, including:

  • Anticancer properties : Many thieno[2,3-d]pyrimidine derivatives have shown efficacy against different cancer cell lines.
  • Antimicrobial effects : Structural analogs have demonstrated activity against bacteria and fungi.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
2-(Allylthio)-N-(phenyl)acetamideAllylthio groupAntimicrobial
4-Oxo-thieno[2,3-d]pyrimidineOxo group on pyrimidineAnticancer
6-Allylthieno[2,3-d]pyrimidin-4(3H)-oneAllyl and carbonyl groupsAnti-inflammatory

The biological activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance:

  • Inhibition of Tyrosine Kinases : Many derivatives target epidermal growth factor receptors (EGFR), which are critical in tumor growth and metastasis.
  • Antioxidant Activity : Some studies indicate that these compounds can modulate oxidative stress responses in cells.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer potential:

  • Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7). For example, a derivative demonstrated an IC50 value of 13.42 μg/mL against MDA-MB-435 cells .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities to EGFR and PI3K pathways, suggesting a mechanism for the observed anticancer activity .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in various models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The table below highlights structural differences in the pyrimidinone core and substituents among analogs:

Compound Name Core Structure R3 Substituent Acetamide Substituent Key References
Target Compound Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Allyl N,N-Dimethyl
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone 4-Chlorophenyl N-(2-Ethyl-6-methylphenyl)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone 4-Chlorophenyl N-(2,5-Dimethylphenyl)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Methyl N-Pyrazolyl

Key Observations :

  • Substituent at R3 : The allyl group in the target compound contrasts with aryl (e.g., 4-chlorophenyl) or alkyl (e.g., methyl) groups in analogs. Allyl groups may enhance metabolic stability compared to bulky aryl substituents .
  • Acetamide Tail : The N,N-dimethylacetamide in the target compound increases lipophilicity (logP ~2.5 estimated) compared to analogs with aromatic or heterocyclic substituents (e.g., N-(2-ethyl-6-methylphenyl)), which may reduce solubility .
Physicochemical Data
Property Target Compound 4-Chlorophenyl Analog Methyl Analog
Molecular Weight 417.51 g/mol 495.02 g/mol 465.59 g/mol
Melting Point Not reported 197–198°C (decomp.) Not reported
LogP (Estimated) ~2.5 ~3.8 ~3.0

Q & A

Q. What are the common synthetic routes for cyclopenta-thieno-pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

The synthesis of cyclopenta-thieno-pyrimidine derivatives typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . For the target compound, substitution at the 2-position via alkylation with chloroacetamides (e.g., 2-chloro-N,N-dimethylacetamide) under basic conditions (sodium methylate) is recommended, as demonstrated for structurally similar analogs .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • 1H NMR : Analyze δ values for allyl protons (~5.2–6.0 ppm), thioether-linked CH2 groups (~3.0–4.0 ppm), and dimethylacetamide protons (~2.8–3.2 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the molecular formula (C19H23N3O2S2) .
  • Infrared spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for the 4-oxo group) and thioether linkages (~600–700 cm⁻¹) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the alkylation step in the synthesis of this compound?

  • Molar ratios : Use a 2.6–2.8-fold molar excess of sodium methylate to ensure deprotonation of the thiol group before alkylation .
  • Reaction medium : Ethanol or DMF at 60–80°C enhances reactivity of 2-chloroacetamide derivatives while minimizing side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the target compound from unreacted starting materials or dimerized byproducts .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Allyl groups may exhibit dynamic rotational isomerism, leading to split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks into singlets .
  • Steric hindrance : Anomalous coupling constants in the cyclopenta ring may arise from restricted rotation; compare with crystallographic data from analogs to validate assignments .

Q. What methodologies are recommended for evaluating the environmental fate of this compound?

  • Abiotic transformations : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability, with LC-MS monitoring degradation products .
  • Biotic transformations : Use soil microcosm experiments to track microbial degradation pathways, focusing on thioether cleavage and amide hydrolysis .

Q. How should researchers design assays to assess this compound’s bioactivity against tyrosinase or other enzymes?

  • Inhibition assays : Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate, measuring dopachrome formation at 475 nm. Pre-incubate the compound (0.1–100 µM) with the enzyme to determine IC50 values .
  • Structure-activity relationship (SAR) : Compare activity with analogs lacking the allyl or dimethylacetamide group to identify critical pharmacophores .

Methodological Challenges

Q. What strategies mitigate low yields in heterocyclization steps during synthesis?

  • Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Solvent effects : Switch from ethanol to toluene for azeotropic removal of water, shifting equilibrium toward product formation .

Q. How can researchers validate computational docking results for this compound’s enzyme interactions?

  • Crystallography : Co-crystallize the compound with tyrosinase or related enzymes to confirm binding modes predicted in silico .
  • Mutagenesis : Introduce point mutations (e.g., His residues in the enzyme active site) and measure changes in inhibition potency .

Data Interpretation Guidelines

  • Contradictory bioactivity data : If SAR studies conflict with theoretical predictions, re-evaluate assay conditions (e.g., solvent polarity affecting compound solubility) .
  • Unassigned NMR signals : Use 2D experiments (HSQC, HMBC) to correlate protons with adjacent carbons and resolve ambiguities in complex fused-ring systems .

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